molecular formula C22H30N4O2 B11200682 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B11200682
M. Wt: 382.5 g/mol
InChI Key: TUZSNQCCCOSOJA-UHFFFAOYSA-N
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Description

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic compound characterized by its unique chemical structure. It contains a pyrimidine ring substituted with an azepane group and a trimethylphenyl group, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine and a suitable aldehyde or ketone.

    Introduction of the Azepane Group: The azepane group is introduced via nucleophilic substitution, where an azepane derivative reacts with the pyrimidine ring.

    Attachment of the Trimethylphenyl Group: The final step involves the coupling of the trimethylphenyl group to the pyrimidine ring through an ether linkage, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Scientific Research Applications

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H30N4O2

Molecular Weight

382.5 g/mol

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C22H30N4O2/c1-15-11-16(2)21(17(3)12-15)24-19(27)14-28-20-13-18(4)23-22(25-20)26-9-7-5-6-8-10-26/h11-13H,5-10,14H2,1-4H3,(H,24,27)

InChI Key

TUZSNQCCCOSOJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3)C

Origin of Product

United States

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